![molecular formula C27H22N4 B2504148 2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305332-74-5](/img/structure/B2504148.png)

2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

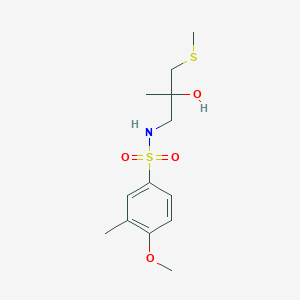

Beschreibung

The compound "2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile" belongs to a class of compounds known as pyrido[1,2-a]benzimidazoles. These compounds have garnered interest due to their potential biological activities and their unique chemical structure, which allows for a variety of substitutions and modifications that can lead to diverse biological properties .

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives has been explored through various multicomponent reactions. One approach involves a one-pot, four-component reaction using pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Another method includes the condensation of 1H-benzimidazol-2-ylacetonitrile with 3-substituted chromones to yield novel pyrido[1,2-a]benzimidazoles . Additionally, a green synthesis approach has been reported where derivatives are synthesized via a three-component reaction in water under microwave irradiation, offering excellent yield and reduced environmental impact .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives has been characterized using various spectroscopic techniques such as (1)H and (13)C NMR, MS, IR spectra, and elemental analysis. X-ray crystallography has also been employed to determine the structure of these compounds . The pyrido[1,2-a]benzimidazole ring system is known to be planar, and in some cases, it forms dihedral angles with substituted benzene rings, as observed in related structures .

Chemical Reactions Analysis

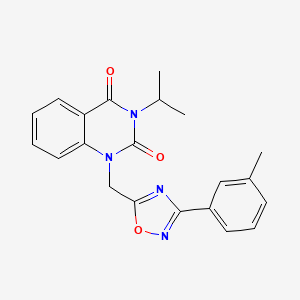

Pyrido[1,2-a]benzimidazole derivatives can undergo various chemical reactions, including condensation with different reagents such as chromones, chromone-3-carboxylic acids, and chromone-3-carbonitriles . They can also participate in Povarov reactions, which are a type of aza-Diels–Alder reaction, leading to the formation of novel fluorophores . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]benzimidazole derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit photophysical properties such as positive emission solvatochromism and aggregation-induced emission (AIE), which can be useful in the development of new fluorophores . The solubility, melting points, and stability of these compounds can vary widely depending on their specific substitutions and functional groups .

Wissenschaftliche Forschungsanwendungen

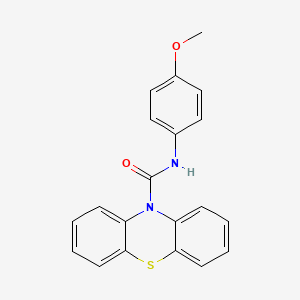

Synthesis and Fluorescent Properties

A key compound in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, closely related to the chemical of interest, has been prepared and studied for its fluorescent properties. This research aimed at evaluating some of these compounds as fluorescent whitening agents for polyester fibers, indicating their potential utility in material science and textile engineering (Rangnekar & Rajadhyaksha, 1986).

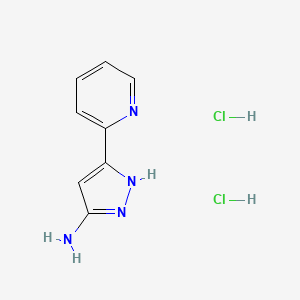

Antimicrobial Activity

Research into the benzimidazole condensed ring systems, which share a structural similarity with the compound , has yielded derivatives with anticipated antimicrobial activity. This work highlights the synthesis and evaluation of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and their potential as antimicrobial agents, underscoring their significance in medicinal chemistry and drug development (Badawey & Gohar, 1992).

Antiproliferative Activities

The synthesis and biological evaluation of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives have demonstrated significant antiproliferative activity, particularly against cancer cell lines. One derivative, in particular, showed the ability to disrupt the cell cycle and induce apoptosis, which is crucial for the development of new anticancer therapies (Sarhan et al., 2010).

Corrosion Inhibition

Further extending the applications of benzimidazole derivatives, some studies have focused on their role as corrosion inhibitors. For example, certain heterocyclic derivatives have been evaluated for their adsorption properties and effectiveness in inhibiting corrosion on C-steel surfaces in acidic environments. This research contributes to the field of materials science, offering insights into the development of more durable and corrosion-resistant materials (Abdel Hameed et al., 2020).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications, given the wide range of activities exhibited by benzimidazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential uses in various fields.

Wirkmechanismus

Target of Action

The compound contains a pyrido[1,2-a]benzimidazole moiety , which is a structural feature found in many bioactive molecules. Compounds with similar structures have been shown to interact with various targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, it might inhibit an enzyme’s activity, block a receptor, or modulate ion channel function. The benzimidazole moiety in its structure is a versatile pharmacophore and can interact with biological targets through various non-covalent interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially influence pathways related to inflammation, cancer, or infectious diseases .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to the induction of cell death in the case of anticancer or antimicrobial activity .

Eigenschaften

IUPAC Name |

2-benzyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4/c1-18-12-14-21(15-13-18)29-26-22(16-20-8-4-3-5-9-20)19(2)23(17-28)27-30-24-10-6-7-11-25(24)31(26)27/h3-15,29H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROBHDKNWVCARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)